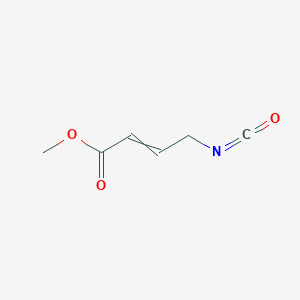
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is a silicon-containing organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the compound. These methods are designed to be efficient and cost-effective, allowing for the production of the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the silicon atoms.
Substitution: Substitution reactions can occur, where certain groups within the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon oxides, while substitution reactions can produce a variety of substituted silicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, leading to the formation of new compounds and materials. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane
- Hexamethylbenzene
- Triphenylene-2,3,6,7,10,11-hexol
Uniqueness
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is unique due to its specific arrangement of silicon, oxygen, and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
111748-91-5 |
|---|---|
Molekularformel |
C15H36O2Si2 |
Molekulargewicht |
304.61 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(6-trimethylsilyloxyhexoxy)silane |
InChI |
InChI=1S/C15H36O2Si2/c1-15(2,3)19(7,8)17-14-12-10-9-11-13-16-18(4,5)6/h9-14H2,1-8H3 |
InChI-Schlüssel |
MSORJIPCMVAVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



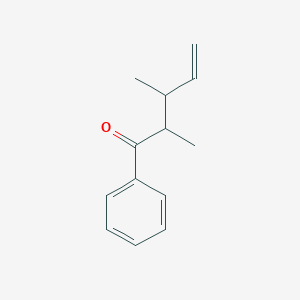

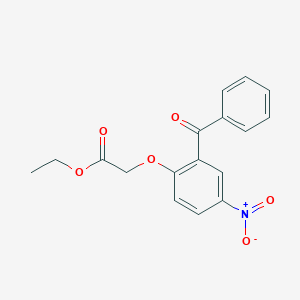
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
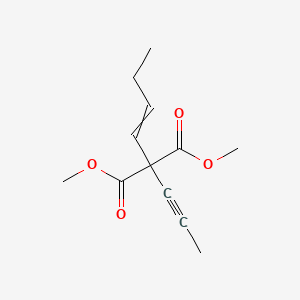
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
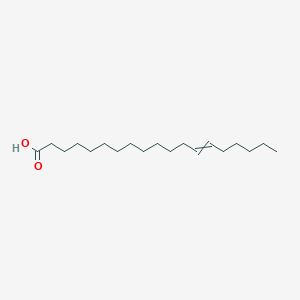
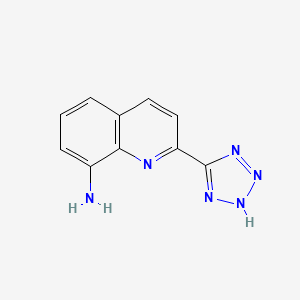

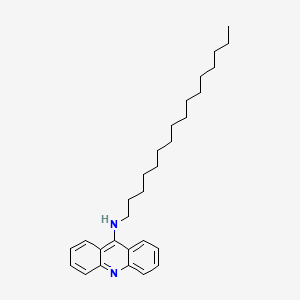
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
